molecular formula C22H22N2O7 B1665142 Aplindore fumarate CAS No. 189681-71-8

Aplindore fumarate

Cat. No.: B1665142
CAS No.: 189681-71-8
M. Wt: 426.4 g/mol
InChI Key: GELJVTSEGKGLDF-QDSMGTAFSA-N
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Description

Aplindore fumarate is a pharmaceutical compound that acts as a partial agonist selective for the dopamine receptor D2. The compound is known for its ability to cross the blood-brain barrier, making it effective in exerting therapeutic effects directly within the brain .

Preparation Methods

The synthesis of aplindore fumarate involves several steps, starting with the preparation of the core structure, followed by functionalization to introduce the necessary substituents. The synthetic route typically involves the following steps:

Chemical Reactions Analysis

Aplindore fumarate undergoes various chemical reactions, including:

    Oxidation: Aplindore can undergo oxidation reactions, particularly at the benzylamino group, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed on the carbonyl groups present in the structure, converting them to alcohols.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of aplindore fumarate centers around its role as a dopamine receptor agonist. By selectively targeting D2 and D3 receptors, this compound helps to compensate for decreased dopamine levels in conditions like Parkinson’s disease. This selective targeting not only manages motor symptoms but also addresses non-motor symptoms such as mood disturbances and cognitive dysfunction .

Comparison with Similar Compounds

Aplindore fumarate can be compared with other dopamine receptor agonists, such as:

    Pramipexole: Another dopamine receptor agonist used in the treatment of Parkinson’s disease and restless legs syndrome. Unlike this compound, pramipexole has a broader receptor profile, targeting both D2 and D3 receptors.

    Ropinirole: Similar to pramipexole, ropinirole is used for Parkinson’s disease and restless legs syndrome. It has a different receptor binding profile compared to this compound, which may result in different therapeutic effects and side effects.

    Rotigotine: A dopamine agonist available as a transdermal patch, used for Parkinson’s disease and restless legs syndrome. .

This compound’s uniqueness lies in its high selectivity for D2 receptors and its ability to cross the blood-brain barrier effectively, providing targeted therapeutic effects with potentially fewer side effects .

Properties

CAS No.

189681-71-8

Molecular Formula

C22H22N2O7

Molecular Weight

426.4 g/mol

IUPAC Name

(2S)-2-[(benzylamino)methyl]-2,3,7,9-tetrahydro-[1,4]dioxino[2,3-e]indol-8-one;(E)-but-2-enedioic acid

InChI

InChI=1S/C18H18N2O3.C4H4O4/c21-17-8-14-15(20-17)6-7-16-18(14)23-13(11-22-16)10-19-9-12-4-2-1-3-5-12;5-3(6)1-2-4(7)8/h1-7,13,19H,8-11H2,(H,20,21);1-2H,(H,5,6)(H,7,8)/b;2-1+/t13-;/m0./s1

InChI Key

GELJVTSEGKGLDF-QDSMGTAFSA-N

SMILES

C1C(OC2=C(O1)C=CC3=C2CC(=O)N3)CNCC4=CC=CC=C4.C(=CC(=O)O)C(=O)O

Isomeric SMILES

C1[C@@H](OC2=C(O1)C=CC3=C2CC(=O)N3)CNCC4=CC=CC=C4.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

C1C(OC2=C(O1)C=CC3=C2CC(=O)N3)CNCC4=CC=CC=C4.C(=CC(=O)O)C(=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

(S)-2-(benzylamino-methyl)-2,3,8,9-tetrahydro-7H-1,4-dioxino(2,3-e)indol-8-one fumarate
aplindore fumarate
DAB-452

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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